NITRO-PAPS DISODIUM SALT (CAS 115408-94-1) is a highly sensitive, water-soluble pyridylazo chromogenic chelator engineered for the direct spectrophotometric quantification of trace transition metals, particularly iron, zinc, copper, cobalt, and vanadium . Structurally modified with a sulfopropyl group to ensure complete aqueous solubility and a nitro group to enhance electron withdrawal, it forms intensely colored metal complexes with exceptionally high molar absorptivities (often exceeding 100,000 L·mol⁻¹·cm⁻¹) [1]. In procurement and assay development, it is primarily selected as a premium reagent for automated clinical chemistry analyzers and environmental testing workflows, where it enables micro-volume, extraction-free, and deproteinization-free metal quantification [2].
Substituting NITRO-PAPS with older-generation pyridylazo dyes like PAN (1-(2-Pyridylazo)-2-naphthol) or standard iron reagents like Ferrozine severely compromises automated assay performance [1]. PAN lacks sufficient water solubility, forcing laboratories to rely on toxic organic solvent extractions or complex surfactant systems that are incompatible with high-throughput liquid handling [2]. Conversely, while reagents like Ferrozine or PAR (4-(2-pyridylazo)resorcinol) are water-soluble, they exhibit significantly lower molar absorptivities and absorb at shorter wavelengths. This lower sensitivity demands larger sample volumes, while the shorter wavelength overlap with biological matrices (e.g., bilirubin, hemoglobin) necessitates cumbersome deproteinization steps, increasing processing time and reducing assay reproducibility [3].
NITRO-PAPS exhibits exceptionally high sensitivity for trace metals compared to conventional reagents. In automated serum iron assays, the Nitro-PAPS-Fe(II) complex achieves a molar absorptivity of 94,000 to 107,000 L·mol⁻¹·cm⁻¹, whereas traditional ligands like Ferene S or Ferrozine are 3 to 4 times less sensitive [1]. This allows clinical laboratories to drastically reduce sample volumes without sacrificing precision [2].
| Evidence Dimension | Molar Absorptivity (ε) of Fe(II) complex |
| Target Compound Data | 94,000 - 107,000 L·mol⁻¹·cm⁻¹ |
| Comparator Or Baseline | Ferene S / Ferrozine (~27,900 L·mol⁻¹·cm⁻¹) |
| Quantified Difference | 3.4x to 3.8x higher sensitivity for NITRO-PAPS |
| Conditions | Aqueous buffer, pH 3.0-8.0, automated analyzer conditions |
Procurement of NITRO-PAPS directly enables the miniaturization of assay volumes, conserving precious clinical samples and reducing overall reagent consumption per test.
The structural design of NITRO-PAPS induces a significant bathochromic shift in its metal complexes compared to the benchmark reagent PAR. For example, the Vanadium(V) complex of Nitro-PAPS absorbs at 593 nm (ε = 8.1 × 10⁴), and the Cobalt(III) complex absorbs at 590 nm (ε = 1.1 × 10⁵). In contrast, PAR complexes absorb at much shorter wavelengths (545 nm and 510 nm, respectively) [1].
| Evidence Dimension | Absorption wavelength maximum (λmax) for Co(III) and V(V) complexes |
| Target Compound Data | 590 nm (Co) and 593 nm (V) |
| Comparator Or Baseline | PAR (4-(2-pyridylazo)resorcinol): 510 nm (Co) and 545 nm (V) |
| Quantified Difference | 48 nm to 80 nm red-shift with NITRO-PAPS |
| Conditions | Direct spectrophotometric measurement in environmental or biological matrices |
Reading at longer wavelengths bypasses the optical absorption of common biological and environmental interferents (like bilirubin or humic acids), eliminating the need for costly sample pre-treatment.
Unlike PAN, which requires liquid-liquid extraction using toxic solvents like chloroform to measure metal complexes, NITRO-PAPS contains a highly polar sulfopropyl group that ensures complete solubility in water [1]. This allows the entire chelation and measurement process to occur in a single aqueous phase [1].
| Evidence Dimension | Assay phase requirement and solvent use |
| Target Compound Data | 100% aqueous, single-phase measurement |
| Comparator Or Baseline | PAN (1-(2-Pyridylazo)-2-naphthol): Requires organic solvent extraction |
| Quantified Difference | Complete elimination of organic solvents and extraction steps |
| Conditions | Standard laboratory temperature, automated liquid handling systems |
Removing solvent extraction steps allows the reagent to be seamlessly integrated into automated, high-throughput robotic clinical analyzers, drastically reducing labor and hazardous waste disposal costs.
Due to its high molar absorptivity and long-wavelength absorption, NITRO-PAPS is the optimal choice for formulating ready-to-use liquid reagents for automated serum iron, zinc, and copper quantification. It allows direct measurement from micro-volumes of serum without the need for deproteinization, saving processing time and reducing analyzer wear [1].
NITRO-PAPS is highly suited for the rapid spectrophotometric screening of heavy metals (such as Cobalt and Vanadium) in drinking water, wastewater, and pond sediments. Its complete aqueous solubility eliminates the need for the toxic solvent extraction steps typically required by older reagents like PAN [2].
For diagnostic manufacturers developing 96-well or 384-well microplate assays, the extreme sensitivity of the Nitro-PAPS metal complexes (ε > 100,000 L·mol⁻¹·cm⁻¹) ensures strong signal-to-noise ratios even with very short optical path lengths and minimal sample inputs [3].